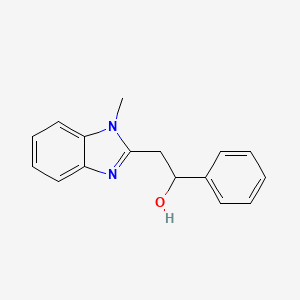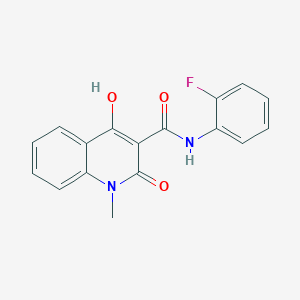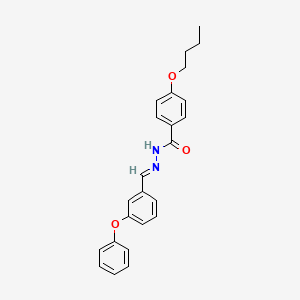
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BBP is a hydrazide derivative that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood. However, it has been suggested that N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide may exert its pharmacological effects through the inhibition of enzymes and the scavenging of free radicals. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been reported to interact with cellular membranes and alter their fluidity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide is also readily available and relatively inexpensive compared to other compounds. However, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has some limitations for use in lab experiments. It may exhibit low solubility in certain solvents, which may limit its use in certain assays. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide may exhibit toxicity at high concentrations, which may limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One potential area of research is the development of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide-based drugs for the treatment of various diseases. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit promising pharmacological properties, and further studies may help to identify its potential therapeutic applications. Another area of research is the elucidation of the mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide. Understanding how N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide exerts its pharmacological effects may help to identify new targets for drug development. Finally, further studies may be needed to evaluate the safety and toxicity of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide in vivo, which may help to determine its potential for clinical use.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to possess antimicrobial, antitumor, and antioxidant activities. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been found to exhibit inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make N'-(3-bromobenzylidene)-2-(1-naphthyloxy)propanohydrazide a promising candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(20(24)23-22-13-15-6-4-9-17(21)12-15)25-19-11-5-8-16-7-2-3-10-18(16)19/h2-14H,1H3,(H,23,24)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDVVRHZWWEDPZ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



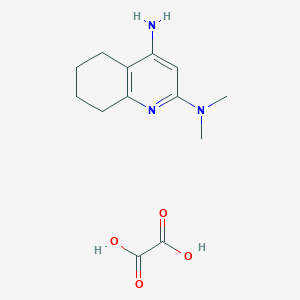
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
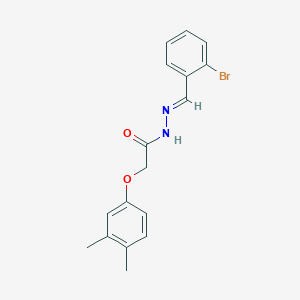
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)
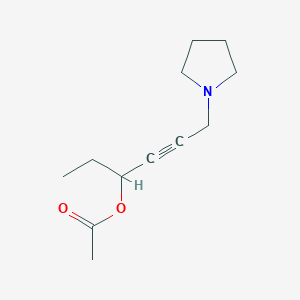
![4-[6-(2,4-dichlorophenoxy)hexyl]morpholine](/img/structure/B3860933.png)
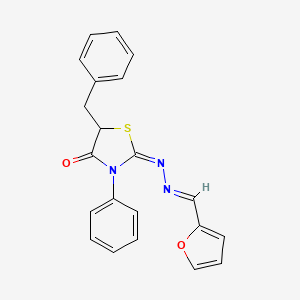
![2-[1-cyclopentyl-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3860943.png)
![2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3860947.png)
